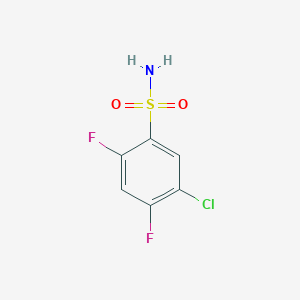

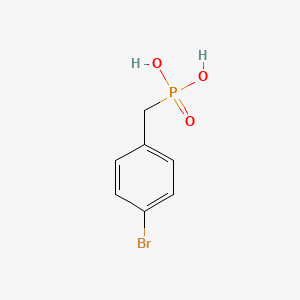

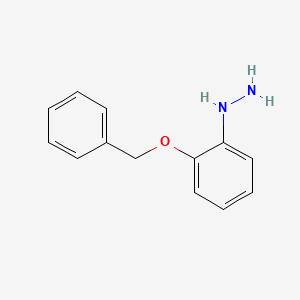

![molecular formula C9H5ClOS B1272748 Chlorure de benzo[b]thiophène-3-carbonyle CAS No. 39827-12-8](/img/structure/B1272748.png)

Chlorure de benzo[b]thiophène-3-carbonyle

Vue d'ensemble

Description

Benzo[b]thiophene derivatives are aromatic heterocyclic compounds that have garnered significant interest due to their presence in a variety of natural and synthetic compounds with broad applications in medicinal chemistry and materials science. These compounds exhibit a range of pharmacological properties, including antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. Additionally, benzo[b]thiophene derivatives have been employed as organic photoelectric materials and organic semiconductors, and they serve as building blocks or intermediates for the synthesis of pharmaceutically important molecules .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives has been a subject of extensive research. A general and convenient synthesis of benzo[b]thiophene derivatives, including the thiophene homologues, has been developed, which is structurally characterized by single-crystal X-ray analysis . Another efficient method involves the gold(I)-NHC-catalyzed cyclization of 2-alkynyl thioanisoles, which is applicable to a wide range of substrates with diverse electronic and steric properties . Additionally, a completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst has been reported, which couples benzo[b]thiophenes with aryl chlorides . Moreover, the synthesis of 2-aryl-3-substituted benzo[b]thiophenes has been achieved through aromatic nucleophilic substitution reactions and Heck-type coupling .

Molecular Structure Analysis

The molecular structures of benzo[b]thiophene derivatives are characterized by their planarity and packing arrangements. For instance, benzo[b]thiophene homologues have been found to have completely planar molecular structures packed in a herringbone arrangement . The crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, a related compound, has been determined by single-crystal X-ray structure determination, revealing two sets of symmetry-related molecules connected by weak CH…π interactions, with the packing structure dominated by Van der Waals forces .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various chemical reactions that are crucial for their functionalization and application in different fields. The C-H arylation of benzo[b]thiophenes has been achieved with complete selectivity using a ligand-free, dual catalytic system . Furthermore, the synthesis of benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes has been realized using the Fiesselmann thiophene synthesis, which involves the Friedel-Crafts acylation followed by treatment with methyl thioglycolate or sodium sulfide and an alkylating agent .

Physical and Chemical Properties Analysis

The physicochemical properties of benzo[b]thiophene derivatives have been elucidated using techniques such as cyclic voltammetry (CV) and UV-vis spectra, which provide insights into their electrochemical and optical properties . The synthesis and characterization of new benzo[b]thiophene derivatives have also included elemental analyses, IR, NMR, and mass spectral studies, which help in understanding their structural and chemical behavior .

Applications De Recherche Scientifique

Semi-conducteurs organiques

Les dérivés de chlorure de benzo[b]thiophène-3-carbonyle jouent un rôle essentiel dans le développement des semi-conducteurs organiques. Ces composés sont essentiels à l’avancement des transistors à effet de champ organiques (OFET) en raison de leur capacité à faciliter le transport de charge. L’atome de soufre du cycle thiophène contribue à la stabilité du semi-conducteur et améliore ses propriétés électroniques .

Diodes électroluminescentes organiques (OLED)

Dans le domaine de la technologie OLED, les dérivés du thiophène constituent des composants essentiels à la fabrication de couches émissives. La structure électronique des molécules à base de thiophène permet un transfert d’énergie et une émission de lumière efficaces, ce qui est crucial pour les applications d’affichage et d’éclairage de haute qualité .

Inhibiteurs de corrosion

L’application industrielle des composés du thiophène comprend leur utilisation comme inhibiteurs de corrosion. Ces molécules forment une couche protectrice sur les surfaces métalliques, empêchant la dégradation oxydative et prolongeant la durée de vie de divers composants industriels .

Activité anticancéreuse

Les dérivés du thiophène présentent un potentiel significatif dans la recherche anticancéreuse. Des dérivés spécifiques de this compound ont été synthétisés et testés pour leur activité cytotoxique contre des lignées cellulaires cancéreuses, montrant des résultats prometteurs comme agents thérapeutiques potentiels .

Propriétés antimicrobiennes et antioxydantes

L’activité antimicrobienne des dérivés du thiophène les rend précieux dans le développement de nouveaux antibiotiques. Ils se sont avérés efficaces contre un éventail d’espèces bactériennes et fongiques. De plus, certains dérivés présentent des propriétés antioxydantes, ce qui pourrait être bénéfique pour la gestion des maladies liées au stress oxydatif .

Applications anesthésiques

Les dérivés du thiophène sont également utilisés dans les applications médicales comme anesthésiques. Par exemple, l’articaïne, qui contient une fraction thiophène, est un anesthésique dentaire largement utilisé en Europe. Elle agit comme un bloqueur des canaux sodiques dépendants du voltage, offrant un soulagement local de la douleur pendant les procédures dentaires .

Safety and Hazards

Orientations Futures

While specific future directions for Benzo[b]thiophene-3-carbonyl chloride are not mentioned in the literature, thiophene derivatives are a topic of ongoing research due to their potential biological activities . Further studies could explore the synthesis, properties, and potential applications of Benzo[b]thiophene-3-carbonyl chloride and related compounds.

Mécanisme D'action

Target of Action

Benzo[b]thiophene-3-carbonyl chloride is a chemical compound used in proteomics research . . It’s worth noting that compounds with similar structures have been used in the development of potential anticancer agents .

Mode of Action

It’s known that the compound can react with other substances under certain conditions . More research is needed to fully understand its interactions with biological targets.

Biochemical Pathways

Compounds with similar structures have been shown to exhibit antiproliferative activities against certain cancer cell lines , suggesting that they may interfere with cell division and growth pathways.

Result of Action

Compounds with similar structures have been shown to exhibit antiproliferative activities against certain cancer cell lines , suggesting that they may induce cell death or inhibit cell growth.

Action Environment

The action of Benzo[b]thiophene-3-carbonyl chloride can be influenced by various environmental factors. For instance, the compound is typically stored at room temperature , suggesting that temperature could affect its stability. Additionally, the compound is considered dangerous, with safety information indicating that it can cause severe skin burns, eye damage, and respiratory irritation . Therefore, it should be handled with care to ensure safety and efficacy.

Propriétés

IUPAC Name |

1-benzothiophene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMXWLPUJAYDHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379998 | |

| Record name | 1-benzothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39827-12-8 | |

| Record name | 1-benzothiophene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]thiophene-3-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

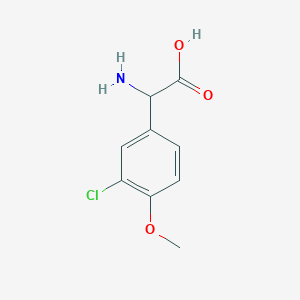

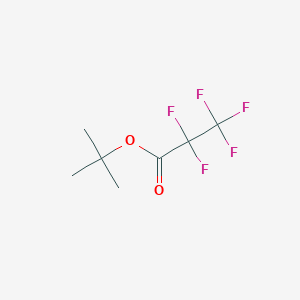

![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)